![molecular formula C7H6N4O2 B2554384 7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid CAS No. 1781791-76-1](/img/structure/B2554384.png)

7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

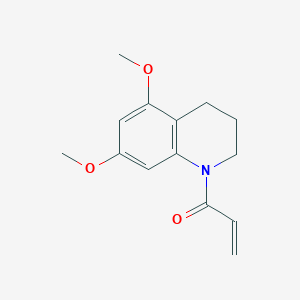

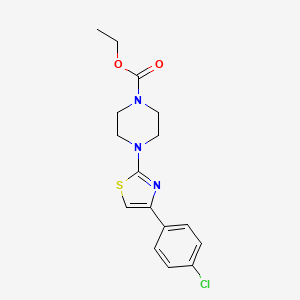

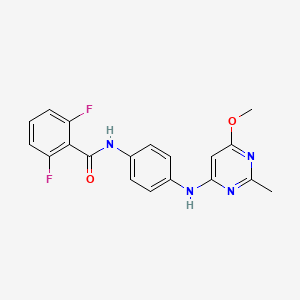

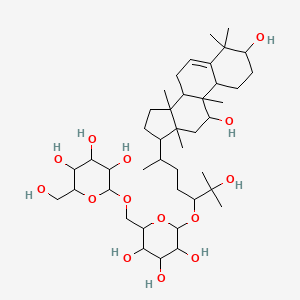

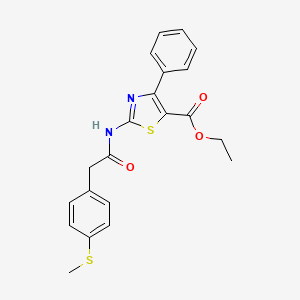

7-Aminopyrazolo[1,5-a]pyrimidine derivatives are a class of compounds that have attracted significant interest due to their potential biological activities. These compounds are characterized by a pyrazolo[1,5-a]pyrimidine scaffold, which is a fused heterocyclic system that combines pyrazole and pyrimidine rings. This scaffold is known to be a key structural feature in molecules with various pharmacological properties, including kinase inhibition, which is relevant for the treatment of diseases such as cancer and acute ischemic stroke .

Synthesis Analysis

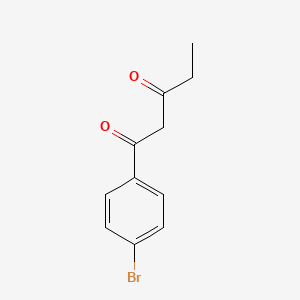

The synthesis of 7-aminopyrazolo[1,5-a]pyrimidine derivatives has been explored through different methods. One approach involves the regioselective one-step synthesis of triazolo[1,5-a]pyrimidine derivatives, which are structurally related to the target compounds. This method utilizes reactions of 3,5-diamino-1,2,4-triazole with aryl-substituted butanediones and butenones to yield compounds with potential antiviral activities . Another synthesis strategy for related compounds involves a three-component reaction using aminoazoles, acetoacetic ester, and aldehydes to create 7-substituted azolopyrimidines .

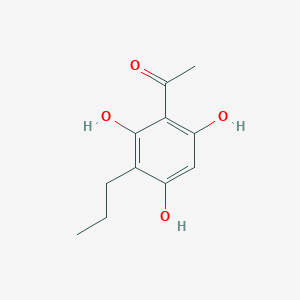

Molecular Structure Analysis

The molecular structure of 7-aminopyrazolo[1,5-a]pyrimidine derivatives has been studied using various techniques, including X-ray crystallography. For instance, the structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been reported in different crystal environments, revealing insights into the hydrogen-bonding interactions and supramolecular architecture of these compounds . Additionally, structural investigations have been conducted to explore the effects of substituents at different positions on the pyrazolo[1,5-a]pyrimidine scaffold, particularly targeting human adenosine receptors .

Chemical Reactions Analysis

The chemical reactivity of 7-aminopyrazolo[1,5-a]pyrimidine derivatives is influenced by the presence of functional groups that can participate in various reactions. For example, triorganotin(IV) complexes have been synthesized by reacting 7-amino-2-(methylthio)triazolopyrimidine-6-carboxylic acid with organotin(IV) hydroxides or oxides, leading to compounds with antimicrobial activity . The amino group at position 7 is also crucial for the activity of these compounds as kinase inhibitors, as it is involved in the binding to the active site of the target enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-aminopyrazolo[1,5-a]pyrimidine derivatives are closely related to their molecular structure and the nature of their substituents. These properties can affect the solubility, stability, and overall bioavailability of the compounds. For instance, the introduction of different substituents at the 5-position of the pyrazolo[1,5-a]pyrimidine scaffold can significantly alter the affinity and selectivity of the compounds towards various adenosine receptors, which is important for their pharmacological profile . The solvate forms of these compounds, such as the dimethylformamide and water monosolvates, provide insights into their interaction with solvents and potential for forming supramolecular structures .

Aplicaciones Científicas De Investigación

1. Antiviral Applications

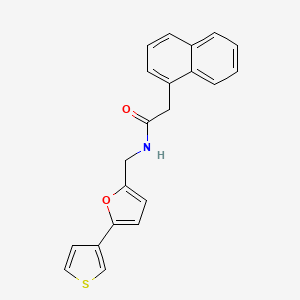

7-Aminopyrazolo[1,5-a]pyrimidine (7-APP) derivatives have shown promise as potent inhibitors of the hepatitis C virus (HCV). A series of 7-APPs were synthesized and evaluated for their inhibitory activity against HCV in various cell culture systems, suggesting potential therapeutic applications in antiviral drug development (Hwang et al., 2012).

2. Chemical Synthesis and Modification

Studies have focused on the regioselective synthesis of 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, exploring various methods to modify and create derivatives of 7-APP for potential use in different chemical applications (Drev et al., 2014).

3. Novel Compound Synthesis

Innovative methods have been developed for synthesizing new pyrazolo[1,5-a]pyrimidines, such as using microwave irradiation for efficient production. These methods offer potential for creating a range of compounds for further scientific research (Ming et al., 2005).

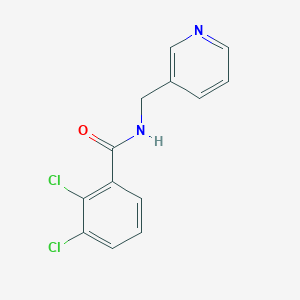

4. Multitargeted Receptor Tyrosine Kinase Inhibition

7-APP derivatives have been discovered as potent multitargeted receptor tyrosine kinase inhibitors. These compounds have shown efficacy in inhibiting vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases, indicating potential applications in cancer therapy (Frey et al., 2008).

5. Antimicrobial Activity

Methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates synthesized from 7-APP derivatives have been tested for antimicrobial activity. This highlights the potential use of 7-APP derivatives in developing new antimicrobial agents (Gein et al., 2009).

6. Treatment of Acute Ischemic Stroke

Novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives, synthesized from 7-APP, have shown promise as inhibitors of c-Src kinase, which is relevant for the treatment of acute ischemic stroke. These findings open avenues for stroke therapy research (Mukaiyama et al., 2007).

Direcciones Futuras

The future directions for research on “7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . For instance, there has been considerable interest in developing Aurora kinase inhibitors as antitumor agents , and pyrazolo[1,5-a]pyrimidine derivatives could be further investigated in this context .

Propiedades

IUPAC Name |

7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-5-1-2-9-6-4(7(12)13)3-10-11(5)6/h1-3H,8H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRODGMBGGFYJGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=C(C=N2)C(=O)O)N=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Aminopyrazolo[1,5-A]pyrimidine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

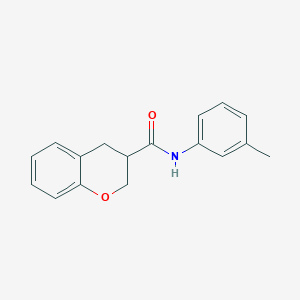

![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2554306.png)

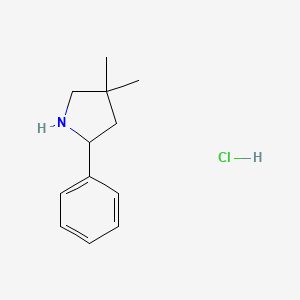

![N-(sec-butyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554307.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2554317.png)